2,4-Dichloro-8-fluorobenzofuro[3,2-D]pyrimidine
Description
2,4-Dichloro-8-fluorobenzofuro[3,2-d]pyrimidine is a heterocyclic compound featuring a fused benzofuran-pyrimidine scaffold with chlorine substituents at positions 2 and 4 and a fluorine atom at position 6. This structure combines the aromaticity of benzofuran with the electron-deficient pyrimidine ring, making it a promising candidate for medicinal chemistry applications, particularly in kinase inhibition and anticancer drug development . The compound’s synthesis typically involves nucleophilic substitution reactions, such as the displacement of chlorides or fluorides under controlled conditions. Its crystal structure (if resolved) would likely exhibit a triclinic system with a P-1 space group, stabilized by hydrogen bonds and C–H···π interactions, as observed in related benzofuropyrimidine derivatives .
Properties
Molecular Formula |
C10H3Cl2FN2O |
|---|---|
Molecular Weight |
257.04 g/mol |
IUPAC Name |
2,4-dichloro-8-fluoro-[1]benzofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C10H3Cl2FN2O/c11-9-8-7(14-10(12)15-9)5-3-4(13)1-2-6(5)16-8/h1-3H |
InChI Key |
FKELREONBVTENS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C3=C(O2)C(=NC(=N3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization Method
One prevalent method for synthesizing this compound is through cyclization reactions involving suitable precursors in the presence of a base and a halogenating agent.
- Solvents: Common solvents include dimethyl sulfoxide (DMSO).
- Temperature Range: Reactions are generally conducted at temperatures between 80°C and 120°C.
- A precursor compound is reacted with a halogenating agent (e.g., phosphorus oxychloride) and a base (e.g., sodium hydroxide).
- The mixture is heated to facilitate cyclization.
- The resulting product is purified through recrystallization or chromatography.
Phosphorylation and Halogenation
Another approach involves phosphorylation followed by halogenation:
- A furo[3,2-D]pyrimidine derivative is reacted with phosphorus oxychloride.
- The reaction mixture is heated to promote the formation of dichlorinated products.
- Subsequent treatment with fluorinating agents introduces the fluorine substituent.
Yield and Purity:
This method has been reported to yield the target compound with high purity levels (up to 87%) when properly executed.
Comparative Analysis of Synthesis Methods
The following table summarizes key aspects of different synthesis methods for this compound:
| Method | Yield (%) | Purity (%) | Temperature (°C) | Solvent Used |
|---|---|---|---|---|
| Cyclization with DMSO | Up to 90 | High | 80 - 120 | Dimethyl sulfoxide |
| Phosphorylation and Halogenation | Up to 87 | High | Variable | Varies |
Industrial Production Considerations
In an industrial setting, continuous flow reactors may be employed to enhance the consistency of product quality and yield during the synthesis of this compound. This method allows for better control over reaction conditions and can significantly reduce production time.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atoms at positions 2 and 4 of the pyrimidine ring are highly reactive toward nucleophilic substitution due to the electron-deficient nature of the aromatic system. Fluorine at position 8 acts as an electron-withdrawing group, further polarizing the C–Cl bonds.
-
Key Mechanistic Insight : Nucleophilic displacement at C2 and C4 is facilitated by the electron-withdrawing fluorine and fused benzofuran system, which stabilizes the transition state through resonance .
Oxidation and Reduction Reactions
The pyrimidine core and substituents undergo redox transformations under controlled conditions:
-
Notable Outcome : Oxidation at the pyrimidine ring’s nitrogen generates an N-oxide derivative, enhancing solubility for pharmaceutical applications .
Cyclization Reactions
The compound participates in annulation reactions to form extended heterocyclic systems:
-
Mechanistic Pathway : Copper-catalyzed cyclization proceeds via chelation-assisted activation of aldehyde and nitrile groups, followed by intramolecular nucleophilic attack .
Comparative Reactivity of Halogens
The reactivity hierarchy for halogen substituents in the compound is:
Cl (C2) > Cl (C4) > F (C8)
This trend is attributed to:
Scientific Research Applications
Therapeutic Applications
1.1 Anticancer Activity
2,4-Dichloro-8-fluorobenzofuro[3,2-D]pyrimidine has been investigated for its potential as an anticancer agent. Research indicates that compounds in the pyrimidine family exhibit inhibitory effects on various cancer cell lines. For instance, derivatives of pyrimidines have shown effectiveness against prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cells at concentrations as low as 5 μg/ml .
1.2 Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory properties. Pyrimidine derivatives are known to inhibit key inflammatory pathways involving kinases such as p38 MAPK and phosphatidylinositol-3-kinase (PI3K), which are crucial in the modulation of inflammatory responses . This makes it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases.
1.3 Immunosuppressive Effects
Due to its ability to inhibit protein kinases like Janus Kinase 3 (JAK3), this compound could serve as an immunosuppressive agent in the treatment of autoimmune disorders and during organ transplantation procedures . Conditions such as lupus, multiple sclerosis, and Type 1 diabetes may benefit from therapies involving this compound.
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in Frontiers in Chemistry, researchers synthesized a series of trifluoromethyl pyrimidine derivatives and evaluated their anticancer activities. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines when tested at concentrations similar to those used for established chemotherapeutics like doxorubicin .
Case Study 2: Anti-inflammatory Research
Another research effort focused on the anti-inflammatory potential of pyrimidine derivatives highlighted the ability of these compounds to reduce pro-inflammatory cytokines in vitro. The study emphasized the role of specific kinase inhibitors derived from pyrimidines in mitigating inflammation-related pathways, suggesting therapeutic implications for chronic inflammatory diseases .
Summary Table of Applications
| Application Type | Description | Key Findings |
|---|---|---|
| Anticancer | Inhibits growth in various cancer cell lines | Effective against PC3, K562, HeLa, A549 at low concentrations |
| Anti-inflammatory | Modulates inflammatory pathways | Inhibits p38 MAPK and PI3K activity |
| Immunosuppressive | Potential use in autoimmune disease treatment | JAK3 inhibition relevant for lupus and organ transplant |
Mechanism of Action
The mechanism of action of 2,4-Dichloro-8-fluorobenzofuro[3,2-D]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt the function of DNA or RNA, resulting in antiproliferative effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2,4-dichloro-8-fluorobenzofuro[3,2-d]pyrimidine, a comparative analysis with structurally analogous compounds is provided below:
Structural Analogues in Fused Pyrimidine Systems
Key Differences and Implications
- Substituent Effects: The 2,4-dichloro-8-fluoro derivative exhibits enhanced electrophilicity at positions 2 and 4 due to electron-withdrawing Cl and F groups, facilitating nucleophilic attacks in drug-target interactions. In contrast, pyrrolo[2,3-d]pyrimidines (e.g., 4,6-disubstituted variants) prioritize steric effects for receptor binding . The 8-fluoro substituent in the target compound may improve metabolic stability compared to non-fluorinated analogues like N4-(3-bromophenyl)benzofuropyrimidine, which relies on bromine for halogen bonding .
Synthetic Accessibility :
- The synthesis of this compound likely follows halogenation protocols similar to those for compound 4 (80% yield via propan-2-ol reflux) , but requires precise control to avoid over-halogenation.
- Pyrimido-oxazine derivatives (e.g., compound 9 in ) employ alkylation with 1-bromo-2-chloroethane, a strategy less applicable to benzofuropyrimidines due to steric constraints.
Biological Activity :
Crystallographic and Stability Insights
- Benzofuropyrimidines generally form 2D supramolecular layers via hydrogen bonds and C–H···π interactions, as seen in the triclinic crystal system of related derivatives (e.g., a = 9.5792 Å, α = 104.102°) . The fluorine atom in the target compound could further stabilize the lattice through weak F···H interactions, though this requires experimental validation.
Biological Activity
2,4-Dichloro-8-fluorobenzofuro[3,2-D]pyrimidine is a heterocyclic aromatic compound known for its diverse biological activities. This compound belongs to the pyrimidine family, which is recognized for its wide range of applications in medicinal chemistry, particularly in drug development. The presence of both chlorine and fluorine atoms, along with the benzofuro moiety, contributes to its unique chemical properties and biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may inhibit specific kinases or disrupt nucleic acid functions, leading to antiproliferative effects. For instance, it has been noted to exhibit potential antimicrobial and anticancer properties through these mechanisms .
Anticancer Properties
Recent studies have highlighted the compound's efficacy against various cancer cell lines. It has shown promising results in inhibiting cell proliferation in ovarian and endometrial cancer models. The compound's structure-activity relationship (SAR) indicates that modifications to its substituents can enhance its anticancer activity. For example, certain derivatives with electron-donating groups exhibited increased potency against cancer cells .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored through in vitro assays against several bacterial strains. Preliminary findings suggest that certain derivatives maintain moderate antibacterial activity, particularly those containing halogen substituents like chlorine and fluorine .
Data Table: Biological Activity Overview
Case Study 1: Anticancer Efficacy
In a study published by Tageldin et al., the compound was tested on ovarian cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The study also reported that the compound induced apoptosis through caspase activation pathways, making it a candidate for further development in cancer therapy .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, derivatives of this compound were synthesized and screened against Gram-positive and Gram-negative bacteria. Results showed that compounds with chlorine substitutions exhibited enhanced activity compared to their unsubstituted counterparts. This reinforces the importance of structural modifications in developing effective antimicrobial agents .
Q & A
Q. How can researchers validate the compound’s role in photodynamic therapy (PDT) applications?
- Methodological Answer :
- Measure singlet oxygen quantum yield using a DPBF (1,3-diphenylisobenzofuran) trap under UV irradiation.
- Conduct cell viability assays (MTT) on cancer lines (e.g., HeLa) with/without light activation to confirm PDT efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
